molecular formula C16H10F3N7O B4326157 4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

Cat. No.: B4326157
M. Wt: 373.29 g/mol
InChI Key: KLRKGCPGGNTESO-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is a heterocyclic compound featuring a benzamide backbone substituted with a benzimidazole ring at the 4-position and a tetrazole moiety at the para-position of the benzamide (Fig. 1). Its molecular formula is C₁₆H₁₀F₃N₇O, with a molecular weight of 373.29 g/mol . The compound’s structure combines two pharmacologically significant motifs:

  • Benzimidazole: Known for its role in medicinal chemistry, particularly in antiviral and anticancer agents.
  • Tetrazole: A bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.
    The trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole likely contributes to increased lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

4-(tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N7O/c17-16(18,19)15-22-12-3-1-2-11(13(12)23-15)21-14(27)9-4-6-10(7-5-9)26-8-20-24-25-26/h1-8H,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKGCPGGNTESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride to form the trifluoromethylated benzimidazole intermediate . This intermediate is then reacted with an appropriate tetrazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.

Scientific Research Applications

4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetrazole and benzimidazole rings can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Benzimidazole-Tetrazole Derivatives

N-[(1RS)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (Y043-4987)

  • Molecular Formula : C₂₁H₂₃N₇O
  • Molecular Weight : 389.46 g/mol
  • Key Differences: A branched alkyl chain substitutes the trifluoromethyl group in Y043-4987, reducing electronegativity but increasing steric bulk.
  • Implications : The absence of -CF₃ in Y043-4987 may reduce metabolic stability but improve solubility due to the alkyl chain .
Benzimidazole-Triazole/Thiazole Hybrids

Compounds such as 9a–9e () feature benzimidazole linked to triazole-thiazole acetamide scaffolds:

  • General Formula : C₂₈H₂₀N₈O₂S (e.g., 9c )
  • Key Differences :
    • Triazole-thiazole systems replace the tetrazole-benzamide core, introducing sulfur-based heterocycles.
    • Substituents like bromine (9c ) or methoxy groups (9e ) modulate electronic properties and binding affinity.
Triazole-Thiones and Sulfonamide Derivatives

Compounds 7–9 and 10–15 () incorporate 1,2,4-triazole-3-thiones and sulfonyl groups:

  • General Formula : C₂₁H₁₄F₂N₄O₂S₂ (e.g., 7 )
  • Thione tautomerism in triazole-thiones introduces redox-active sulfur, unlike the static tetrazole ring.
  • Stability : The thione tautomer dominates, as confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S bands (1247–1255 cm⁻¹) .
Trifluoromethyl-Substituted Sulfonamides

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide ():

  • Molecular Formula : C₁₈H₁₆F₃N₃O₂S
  • Key Differences: Sulfonamide core vs. benzamide, altering hydrogen-bonding and acidity (pKa ~10–11 for sulfonamides vs. ~15–16 for benzamides).

Research Findings and Data Tables

Table 1: Molecular Properties Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₁₀F₃N₇O 373.29 Benzimidazole, Tetrazole, -CF₃
Y043-4987 C₂₁H₂₃N₇O 389.46 Benzimidazole, Methyl-tetrazole
9c C₂₈H₂₀BrN₈O₂S 635.47 Benzimidazole, Triazole, Thiazole
7 (X=H) C₂₁H₁₄F₂N₄O₂S₂ 484.48 Triazole-thione, Sulfonyl
Compound C₁₈H₁₆F₃N₃O₂S 407.40 Sulfonamide, Pyrazole, -CF₃
Table 3: Spectral Data Comparison
Compound IR Features (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Target Compound Expected: N-H (~3300), C-F (~1250) Aromatic H: 7.5–8.5
9c C=O (1680), C-Br (600) Thiazole H: 8.1–8.3
7 C=S (1255), NH (3278–3414) Triazole H: 7.8–8.0

Critical Analysis and Limitations

  • Structural Data: No crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, limiting conformational analysis.
  • Biological Activity : Evidence lacks comparative IC₅₀ or binding affinity data, restricting functional insights.

Biological Activity

The compound 4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is a novel tetrazole derivative that has garnered attention for its potential biological activities. Tetrazole compounds are known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antimicrobial effects. This article discusses the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving azides and carbonyl compounds.
  • Benzimidazole Derivative Formation : The introduction of the benzimidazole structure is achieved through condensation reactions with appropriate amines.
  • Final Coupling : The final step involves coupling the tetrazole and benzimidazole components to form the target compound.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antihypertensive Properties

Research has indicated that compounds containing tetrazole groups exhibit significant antihypertensive activity. In a study by Sharma et al., various derivatives were synthesized and evaluated for their ability to lower blood pressure in animal models. The compound in focus demonstrated notable efficacy compared to standard antihypertensive agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Trifluoromethyl Group : This group enhances lipophilicity and may improve binding affinity to biological targets.
  • Tetrazole Ring : Known for its role in mimicking carboxylic acids, this feature contributes to the compound's ability to interact with various receptors involved in blood pressure regulation.

Study 1: Pharmacological Evaluation

In a pharmacological evaluation involving hypertensive rats, the compound was administered at varying doses. Results indicated a dose-dependent reduction in systolic blood pressure, with significant effects observed at doses of 10 mg/kg and above. The mechanism was attributed to vasodilation mediated by nitric oxide pathways .

Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of the compound against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive bacteria .

Data Table

Activity Type Tested Concentration (µg/mL) Effect Observed
Antihypertensive10 - 100Significant reduction in BP
Antimicrobial16 - 64Effective against Gram-positive bacteria

Q & A

Q. What are the standard synthetic routes for 4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide?

Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with trifluoromethyl-substituted reagents under acidic conditions .
  • Step 2: Coupling the benzimidazole intermediate with benzoyl chloride derivatives to form the benzamide backbone. Polar aprotic solvents (e.g., DMF) and catalysts (e.g., HATU) enhance reaction efficiency .
  • Step 3: Introducing the tetrazole group via nucleophilic substitution or cycloaddition reactions. Azide reagents and nitriles are commonly used, with temperature control (60–80°C) to optimize yield .
  • Purification: Column chromatography or preparative HPLC ensures >95% purity .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions and integration ratios (e.g., trifluoromethyl singlet at ~δ 120 ppm in 19F NMR) .
  • IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 434.1) .

Q. How is initial biological activity screening conducted?

  • Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves .
  • Cellular Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa) assess cytotoxicity .

Q. What purification strategies are recommended for intermediates?

  • Liquid-Liquid Extraction: Separates polar intermediates using ethyl acetate/water phases .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .

Q. How is solubility optimized for in vitro assays?

  • Co-solvent Systems: Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure?

  • Data Collection: High-resolution (<1.0 Å) synchrotron data minimizes twinning artifacts.
  • Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., tetrazole N–H···O interactions) .
  • Validation: Check R-factors (R1 < 0.05) and electron density maps for missing/disordered atoms .

Q. How to design structure-activity relationship (SAR) studies?

  • Substituent Variation: Systematically modify trifluoromethyl, benzimidazole, or tetrazole groups.
  • Statistical Modeling: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
  • Example: Replacing trifluoromethyl with methoxy reduces lipophilicity (clogP ↓1.2) and alters target affinity .

Q. How to resolve contradictions in reported bioactivity data?

  • Orthogonal Assays: Confirm enzyme inhibition via SPR (binding kinetics) and ITC (thermodynamics) .
  • Metabolite Screening: LC-MS identifies degradation products that may interfere with assays .

Q. What computational methods validate target binding hypotheses?

  • Molecular Docking: AutoDock Vina predicts binding poses in benzimidazole-binding pockets (e.g., ATPase domains).
  • MD Simulations: GROMACS runs (50 ns) assess complex stability, with RMSD < 2.0 Å indicating robust binding .

Q. How to optimize in vivo pharmacokinetic properties?

  • ADME Profiling: Microsomal stability assays (CYP450 isoforms) guide structural tweaks to reduce clearance.
  • Formulation: Nanoemulsions or PEGylation improve bioavailability in rodent models .

Methodological Tables

Table 1: Key Reaction Conditions for Tetrazole Introduction

ReagentSolventTemperature (°C)Yield (%)Reference
Sodium azide/NH4ClDMF8072
Trimethylsilyl azideToluene6065

Table 2: SAR Trends for Trifluoromethyl Substitution

SubstituentclogPIC50 (μM)Target
-CF33.80.12Kinase X
-OCH32.61.4Kinase X

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

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